Methoxyallene (CAS Number: 13169-00-1): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Methoxyallene (CAS Number: 13169-00-1): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction
Methoxyallene, with the CAS number 13169-00-1, is a versatile and reactive organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique allenic structure, featuring two cumulative double bonds, coupled with the electronic influence of the methoxy group, makes it a valuable building block for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of pharmaceutical relevance. This technical guide provides an in-depth overview of the chemical and physical properties of methoxyallene, detailed experimental protocols for its key synthetic transformations, and an exploration of the biological significance of the resulting derivatives, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Methoxyallene is a flammable liquid at room temperature and should be handled with appropriate safety precautions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13169-00-1 | |
| Molecular Formula | C₄H₆O | |
| Molecular Weight | 70.09 g/mol | |
| Appearance | Liquid | |
| Density | 0.832 g/mL at 25 °C | |
| Boiling Point | Not available | |
| Refractive Index | n20/D 1.429 | |
| Flash Point | -28.9 °C (-20.0 °F) | |
| SMILES String | COC=C=C | |
| InChI Key | RRWJXAJEGRDMQH-UHFFFAOYSA-N | |
| Synonyms | 1-Methoxy-1,2-propadiene, Methyl propadienyl ether | |
| Storage Temperature | 2-8°C |
Key Synthetic Applications and Experimental Protocols
Methoxyallene serves as a versatile precursor in a variety of synthetic transformations, most notably in the construction of substituted pyridines and other heterocyclic systems.
Three-Component Synthesis of Pyridin-4-ols
A powerful application of methoxyallene is its use in a three-component reaction to synthesize highly substituted pyridin-4-ol derivatives.[1] This methodology offers a convergent and efficient route to a class of compounds with significant potential in drug discovery.
Reaction Workflow:
Caption: General workflow for the three-component synthesis of pyridin-4-ols from methoxyallene.
Detailed Experimental Protocol: Synthesis of 2-tert-butyl-6-methyl-5-(trifluoromethyl)pyridin-4-ol
This protocol describes the synthesis of a specific pyridin-4-ol derivative, illustrating the general procedure.
Materials:
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Methoxyallene
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n-Butyllithium (n-BuLi) in hexanes
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Pivalonitrile
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Trifluoroacetic acid (TFA)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
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Triethylamine (Et₃N)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous dichloromethane (DCM)
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Standard glassware for anhydrous reactions
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Silica gel for column chromatography
Procedure: [1]
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Lithiation of Methoxyallene: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methoxyallene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of lithiated methoxyallene.
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Reaction with Nitrile and Carboxylic Acid: To the solution of lithiated methoxyallene, add pivalonitrile dropwise at -78 °C. After stirring for 1 hour at this temperature, add an excess of trifluoroacetic acid (TFA) to the reaction mixture.
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Work-up and Intermediate Formation: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. At this stage, a mixture containing the enamide intermediate is obtained. This crude mixture is typically used in the next step without further purification.
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Cyclization: Dissolve the crude product mixture in anhydrous dichloromethane (DCM). To this solution, add triethylamine followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the cyclization is complete (this may take up to 72 hours).
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Purification: After completion of the reaction, cool the mixture to room temperature and perform an acidic work-up. The crude pyridin-4-ol derivative can then be purified by column chromatography on silica gel to afford the final product. The product exists as a mixture of pyridin-4-ol and its pyridin-4-one tautomer. For easier purification, the crude product can be converted to a less polar derivative, such as a nonaflate, prior to chromatography.[1]
[4+2] Cycloaddition Reactions
Methoxyallene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a route to six-membered ring systems.[2] The electron-rich nature of the methoxy-substituted double bond influences the reactivity and regioselectivity of the cycloaddition.
Reaction Workflow:
Caption: General scheme of a [4+2] cycloaddition reaction involving methoxyallene.
Experimental Protocol:
Intermolecular Hydroamination
The addition of N-H bonds across one of the double bonds of methoxyallene, known as hydroamination, provides access to valuable allylic amine derivatives. This transformation can be catalyzed by transition metals, with gold complexes showing particular promise for the hydroamination of allenes.[3]
Reaction Workflow:
Caption: Gold-catalyzed intermolecular hydroamination of methoxyallene.
Experimental Protocol:
A general procedure for the gold-catalyzed hydroamination of an allene involves the following steps:[3]
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Catalyst Preparation: The active gold(I) catalyst is often generated in situ. For example, a mixture of (CAAC)AuCl (CAAC = cyclic (alkyl)(amino)carbene) and KB(C₆F₅)₄ can be used.
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Reaction Setup: In a reaction vessel, the amine and methoxyallene are dissolved in a suitable solvent (e.g., C₆D₆ for NMR monitoring).
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Catalysis: The gold catalyst is added to the solution.
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Reaction Conditions: The reaction is typically heated to a temperature ranging from 70 to 130 °C, depending on the reactivity of the amine. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
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Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography.
The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and reaction conditions.
Biological Relevance and Drug Development Applications
While methoxyallene itself is primarily a synthetic building block, the heterocyclic compounds derived from it, particularly substituted pyridines, are of significant interest in drug discovery and development. The pyridine scaffold is a common motif in a vast number of pharmaceuticals.[4]
Although direct biological data on methoxyallene is scarce, the synthetic utility of allenes in medicinal chemistry is recognized. Allenic structures have been incorporated into molecules targeting enzymes such as EGFR tyrosine kinase.[5] Furthermore, studies on various allenoate derivatives have demonstrated cytotoxic activity against tumor cell lines, suggesting potential applications in oncology research.[6]
The three-component synthesis of pyridin-4-ols from methoxyallene provides rapid access to libraries of novel, highly substituted pyridine derivatives. These libraries can be screened for a wide range of biological activities. Pharmacological evaluation of various 2-substituted pyridine derivatives has revealed activities such as anticonvulsant, antihistaminic, and sympathetic blocking effects, highlighting the therapeutic potential of this class of compounds.[7][8]
Logical Workflow for Drug Discovery:
Caption: A logical workflow illustrating the role of methoxyallene in a drug discovery program.
Safety Information
Methoxyallene is a highly flammable liquid and vapor (H225). It is essential to take precautionary measures, such as keeping it away from heat, sparks, open flames, and hot surfaces. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.
Conclusion
Methoxyallene (CAS 13169-00-1) is a valuable and versatile reagent in modern organic synthesis. Its utility in multicomponent reactions, particularly for the construction of highly substituted pyridin-4-ols, provides an efficient pathway to novel heterocyclic compounds with significant potential for applications in drug discovery and development. The ability to rapidly generate diverse molecular scaffolds from this simple starting material makes methoxyallene a key tool for medicinal chemists exploring new therapeutic agents. Further research into the biological activities of compounds directly synthesized from methoxyallene is warranted to fully exploit its potential in the pharmaceutical sciences.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Alkoxyallenes as building blocks for organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60429B [pubs.rsc.org]
- 3. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
